molecular formula C9H11N3O B1408420 1-(2-Methylpyridin-3-yl)imidazolidin-2-one CAS No. 1545260-36-3

1-(2-Methylpyridin-3-yl)imidazolidin-2-one

Cat. No. B1408420
M. Wt: 177.2 g/mol
InChI Key: WUFPYZKTCPFHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazolidin-2-ones has been achieved using various methods. One approach involves the formation of imidazolidin-2-ones from 1,2-diamines and CO2 using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) . Another method involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylpyridin-3-yl)imidazolidin-2-one” consists of a pyridine ring, an imidazolidinone ring, and a methyl. The Inchi Code for this compound is 1S/C10H11N3O .


Physical And Chemical Properties Analysis

The compound “1-(2-Methylpyridin-3-yl)imidazolidin-2-one” is a solid at room temperature . It has a molecular weight of 177.21 . The melting point of this compound ranges from 86 to 92 degrees Celsius .

Scientific Research Applications

Applications in Medicinal Chemistry and Pharmacology

Imidazolidinone derivatives, including compounds structurally related to "1-(2-Methylpyridin-3-yl)imidazolidin-2-one," have been extensively studied for their broad spectrum of biological activities. These compounds have shown promising results in treating various diseases due to their diverse pharmacological properties.

  • Antibacterial and Antimicrobial Activities

    Fused pyridines and imidazopyridines, classes that include imidazolidinone derivatives, have been reported to display significant antibacterial and antimicrobial activities. These compounds are particularly important in the era of increasing antibiotic resistance, offering potential new treatments for multi-drug-resistant bacterial infections (Sanapalli et al., 2022).

  • Anticancer Properties

    Thiazolidinediones and related scaffolds have been studied for their anticancer effects. The presence of an imidazolidinone structure within these compounds has been associated with potential anticancer activities, suggesting a promising avenue for the development of new cancer therapeutics (Singh et al., 2022).

Synthetic Methodologies and Chemical Properties

The synthesis and chemical properties of imidazolidinone derivatives have been a focus of research, with various methodologies being developed to enhance their pharmacokinetic profiles and therapeutic potential.

  • Synthesis and Structural Modifications: Research has focused on developing novel synthetic methodologies for imidazolidinone derivatives, aiming at enhancing their biological activity and selectivity for various pharmacological targets. Such efforts include exploring different synthetic routes, structural modifications, and green chemistry approaches to optimize these compounds for medicinal use (Sahiba et al., 2020).

Pharmaceutical Development and Therapeutic Potential

The therapeutic potential of imidazolidinone derivatives extends to various areas of pharmaceutical development, with ongoing research into their use as active pharmaceutical ingredients in drug formulations.

  • Potential in Treating Neurological Disorders: Certain imidazolidinone derivatives have been investigated for their potential in treating neurological conditions, showcasing the versatility of this chemical scaffold in addressing a wide range of diseases (Barone et al., 2006).

Safety And Hazards

The compound “1-(2-Methylpyridin-3-yl)imidazolidin-2-one” is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-methylpyridin-3-yl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-8(3-2-4-10-7)12-6-5-11-9(12)13/h2-4H,5-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFPYZKTCPFHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpyridin-3-yl)imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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